Ebp 520;sch 503034

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

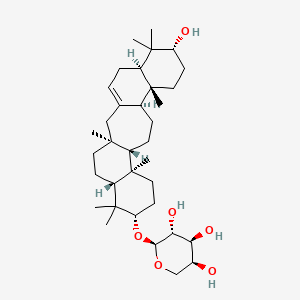

Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus non-structural 3 protease . It was developed as a direct-acting antiviral medication used in combination with other medications to treat chronic hepatitis C genotype 1 infection . Boceprevir is known for its ability to significantly increase the rates of sustained virologic response in patients .

Méthodes De Préparation

The synthesis of Boceprevir involves a five-step process that has been optimized for industrial production . The first three steps and the last two steps of the process are telescoped to improve efficiency . One of the critical steps in the synthesis is the oxidation process, which has been optimized to control impurities . A novel process for the synthesis of fragment A, a key starting material for Boceprevir, has also been developed .

Analyse Des Réactions Chimiques

Boceprevir undergoes various chemical reactions, including oxidation and reduction . It is metabolized by metabolic routes common to many other drugs and is an inhibitor of cytochrome P450 3A4/5 . The major products formed from these reactions are typically the result of the cleavage of the virally encoded polyprotein into mature proteins . Common reagents used in these reactions include oxidizing agents and reducing agents .

Applications De Recherche Scientifique

Boceprevir has been extensively studied for its applications in treating chronic hepatitis C . It has also been repurposed and optimized as a highly potent inhibitor of the SARS-CoV-2 main protease . In addition to its antiviral properties, Boceprevir has been used in various scientific research studies to understand its interactions with other therapeutic agents and its potential in treating other viral infections .

Mécanisme D'action

Boceprevir exerts its antiviral effect by specifically inhibiting the NS3/4A protease . This protease is essential for viral replication as it mediates the cleavage of the virally encoded polyprotein into mature proteins . Boceprevir forms a covalent bond with the serine residue in the active site of the protease, thereby blocking the cleavage process . This inhibition disrupts the life cycle of the virus without directly affecting host cellular processes .

Comparaison Avec Des Composés Similaires

Boceprevir is often compared with other NS3/4A protease inhibitors such as Telaprevir . Both compounds have revolutionized hepatitis C therapy for genotype 1 since their availability . Boceprevir has been shown to have a different binding pocket and conformational changes compared to other inhibitors . This uniqueness contributes to its efficacy and potential in treating various viral infections .

Similar compounds include:

- Telaprevir

- GC376

- Remdesivir (when used in combination with other inhibitors)

Boceprevir’s ability to inhibit the main protease of SARS-CoV-2 and its structural differences from other inhibitors highlight its uniqueness and potential in antiviral therapy .

Propriétés

IUPAC Name |

N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870346 |

Source

|

| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[N-(tert-butylcarbamoyl)-3-methylvalyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)

![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)